The primary sources of 8-methyl-1-undecene include microbial biosynthesis, particularly within the genus Pseudomonas, which has been shown to produce this compound as part of its metabolic processes. Research has indicated that specific strains can generate this alkene through enzymatic reactions involving fatty acids .
8-Methyl-1-undecene is classified as an alkene, specifically a long-chain hydrocarbon with a double bond located at the first carbon of the undecyl chain. Its molecular formula is , and it is categorized under the broader class of alkenes due to the presence of a carbon-carbon double bond.
The synthesis of 8-methyl-1-undecene can be approached through both biological and chemical methods:
The enzymatic pathway for producing 8-methyl-1-undecene involves several precursors, primarily lauric acid, which undergoes transformation through the action of UndA in the presence of transition metal ions like iron . The reaction conditions, such as pH and temperature, play critical roles in optimizing yield.
The molecular structure of 8-methyl-1-undecene features a linear undecene backbone with a methyl group attached to the eighth carbon. This unique branching affects its physical properties and reactivity.
8-Methyl-1-undecene participates in various chemical reactions typical for alkenes:
The reactivity of 8-methyl-1-undecene largely depends on the presence of functional groups and reaction conditions. For instance, in electrophilic addition reactions, regioselectivity may be influenced by the methyl branch's position.
The mechanism by which 8-methyl-1-undecene acts in biological systems involves its role as a signaling molecule. In Pseudomonas fluorescens, it has been shown to facilitate aerial communication among bacterial cells, influencing biofilm formation and interspecies interactions .
Research has demonstrated that mutants lacking UndA exhibit impaired abilities to produce volatile compounds like 8-methyl-1-undecene, leading to altered phenotypic behaviors such as reduced biofilm maturation .
Relevant data indicates that it has low volatility compared to shorter-chain alkenes, which affects its behavior in microbial environments .
8-Methyl-1-undecene has several applications:
The systematic IUPAC name for the compound is 8-methylundec-1-ene, reflecting its linear undecene backbone (11 carbons) with a methyl substituent at the eighth carbon and a terminal double bond between C1-C2 [1] [6]. This nomenclature follows Rule A.3 of the IUPAC Blue Book for substituted alkenes, where the parent chain prioritizes inclusion of the double bond. The compound is also referenced as 8-methyl-1-undecene in chemical databases, with alternative names including 1-Undecene, 8-methyl- (CAS: 74630-40-3) and 8-methylundec-1-ene [2] [10].
Isomeric differentiation is critical due to structural variations:
Table 1: Isomeric Differentiation of C12H24 Compounds
Compound Name | CAS Registry Number | Structural Features |
---|---|---|
8-Methyl-1-undecene | 74630-40-3 | Double bond at C1, methyl at C8 |
5-Methyl-1-undecene | 522550 (PubChem CID) | Double bond at C1, methyl at C5 |
(Z)-8-Methyl-2-undecene | 5363252 (PubChem CID) | Double bond at C2 (cis), methyl at C8 |
The methyl position influences molecular symmetry and intermolecular interactions, as evidenced by differences in retention indices (RI) on polar columns [4].
The molecular formula C12H24 (molecular weight: 168.3190 g/mol) was confirmed via high-resolution mass spectrometry and computational methods [2] [10]. The structure features:
Thermodynamic properties calculated using the Joback method include:
Table 2: Calculated Thermodynamic Properties
Property | Value | Unit | Method |
---|---|---|---|
ΔfG° | 135.56 | kJ/mol | Joback |
ΔfH°gas | -170.86 | kJ/mol | Joback |
Vapor pressure (at 368 K) | 1.33 | kPa | Yaws correlation |
While experimental NMR spectra for 8-methyl-1-undecene are not fully detailed in the search results, predicted spectral features based on its structure include:
Electron ionization (EI) mass spectrometry shows characteristic patterns:
The retention index (RI) on polar columns (PEG-20M) is 1124, aiding differentiation from isomers [4].
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